5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol
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Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol is a heterocyclic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol This compound is characterized by a fused ring structure consisting of a pyrrole and a pyrazole ring
Preparation Methods
The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the desired heterocyclic structure . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol can be compared with other similar heterocyclic compounds, such as:
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid:
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound has a triazole ring, which may result in different biological activities and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol |
InChI |
InChI=1S/C6H8N2O/c9-6-3-5-1-2-7-8(5)4-6/h1-2,6,9H,3-4H2 |
InChI Key |
KSWBVWATUIYOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1=CC=N2)O |
Origin of Product |
United States |
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